N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a furo[3,2-b]pyridine core substituted with a methyl group at position 5 and a carboxamide-linked 3-acetylphenyl moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-7-15-14(18-10)9-16(22-15)17(21)19-13-5-3-4-12(8-13)11(2)20/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOYXQAKMXHGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves the reaction of 3-acetylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Core
The target compound’s 3-acetylphenyl group distinguishes it from analogs with different aryl or heteroaryl substituents. Key comparisons include:
Key Observations :
- The 3-acetylphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-fluorophenyl in ), though this depends on the solvent system.
- Core heterocycle differences (e.g., furo[3,2-b]pyridine vs. pyrazolo[4,3-c]pyridine in ) influence conjugation and electronic properties, affecting binding to biological targets.
Comparison of Reagents :
Physicochemical and Analytical Data
While explicit data for the target compound are unavailable, analogs provide insights:
- LC/MS Conditions : describes a gradient using 95:5 acetonitrile:water with ammonium acetate , indicating moderate hydrophobicity for similar compounds .
- Stability : The use of DMF as a solvent in multiple syntheses (e.g., ) suggests that these compounds are stable in polar aprotic solvents but may degrade under acidic/basic conditions.
Biological Activity
N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a furo[3,2-b]pyridine core with an acetylphenyl group and a carboxamide moiety. The synthesis typically involves the reaction of 3-acetylphenylamine with 5-methylfuro[3,2-b]pyridine-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .
- Antiviral Properties : The compound's structure suggests potential interactions with viral enzymes or receptors, making it a candidate for antiviral drug development .
The mechanism of action involves binding to specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors involved in disease processes. For instance, it may inhibit enzymes that facilitate tumor growth or interact with G protein-coupled receptors to alter cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antiviral | Potential interactions with viral targets |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Core | Cyclization involving pyridine derivatives |
| Acetylation | Acylation using 3-acetylphenyl chloride |
| Coupling Reaction | Final coupling with carboxamide derivatives |
Case Studies
- Anticancer Study : A study investigated the effects of this compound on breast cancer cell lines MDA-MB-231 and MCF-7. The compound demonstrated cytotoxicity and induced apoptosis, significantly reducing the population of cancer stem cells (CSCs) in treated cultures. Flow cytometry analysis confirmed the decrease in CSC markers post-treatment .
- Antimicrobial Testing : In vitro testing against a panel of bacterial strains revealed that this compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
